Tert-butyl 2-oxoazepane-1-carboxylate
CAS No.: 106412-36-6
Cat. No.: VC20817751
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106412-36-6 |
---|---|
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.27 g/mol |
IUPAC Name | tert-butyl 2-oxoazepane-1-carboxylate |
Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h4-8H2,1-3H3 |
Standard InChI Key | GJZYNYJIBDCRFC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCCCC1=O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCCC1=O |
Introduction
Chemical Identity and Basic Properties
Tert-butyl 2-oxoazepane-1-carboxylate (CAS No. 106412-36-6) is a lactam-containing compound with a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol . The compound is known by several synonyms in the chemical literature, including 1-(tert-Butoxycarbonyl)-1-azacycloheptan-2-one, N-Boc-ε-caprolactam, 1H-Azepine-1-carboxylic acid hexahydro-2-oxo-1,1-dimethylethyl ester, 7-Oxoazepane-1-carboxylic acid tert-butyl ester, and N-tert-Butoxycarbonylhexahydro-2H-azepin-2-one .
The core structure consists of a seven-membered azepane ring with a ketone functionality at position 2 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This specific molecular architecture contributes to its utility in organic synthesis and medicinal chemistry applications.
Physical and Chemical Identifiers
The compound can be identified using various chemical descriptors as shown in the following table:
Parameter | Value |
---|---|
SMILES Notation | CC(C)(C)OC(=O)N1CCCCCC1=O |
InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h4-8H2,1-3H3 |
InChIKey | GJZYNYJIBDCRFC-UHFFFAOYSA-N |
Molecular Weight | 213.27 g/mol |
CAS Number | 106412-36-6 |
##.2. Structural Analysis and Conformational Properties
Structural Characteristics
The structure of tert-butyl 2-oxoazepane-1-carboxylate incorporates several key functional groups that define its chemical behavior. The compound features:
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A seven-membered azepane ring
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A carbonyl group (ketone) at position 2
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen
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The lactam functionality, which introduces rigidity into the molecular structure
Spectroscopic Properties and Analytical Detection
Mass Spectrometry Data
Mass spectrometry provides valuable information for the identification and characterization of tert-butyl 2-oxoazepane-1-carboxylate. The following table presents predicted collision cross-section data for various adducts of the compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 214.14377 | 146.9 |
[M+Na]⁺ | 236.12571 | 154.0 |
[M+NH₄]⁺ | 231.17031 | 152.5 |
[M+K]⁺ | 252.09965 | 151.9 |
[M-H]⁻ | 212.12921 | 145.8 |
[M+Na-2H]⁻ | 234.11116 | 149.8 |
[M]⁺ | 213.13594 | 147.3 |
[M]⁻ | 213.13704 | 147.3 |
These mass spectrometry parameters are essential for analytical identification and verification of the compound's purity in research settings.
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Synthetic Intermediate
Tert-butyl 2-oxoazepane-1-carboxylate serves as a valuable building block in organic synthesis. Its utility stems from several factors:
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The Boc-protected nitrogen provides a convenient handle for further functionalization
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The seven-membered ring structure offers a scaffold for the construction of more complex molecules
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The lactam functionality can be modified through various transformations, including reduction and nucleophilic addition
Researchers can modify tert-butyl 2-oxoazepane-1-carboxylate to create new molecules with potential therapeutic properties, making it an important intermediate in the synthesis of bioactive compounds aimed at treating various diseases.
Medicinal Chemistry Applications
In medicinal chemistry, tert-butyl 2-oxoazepane-1-carboxylate and its derivatives have attracted interest due to their potential pharmacological activities. Compounds with similar structures have been investigated for their biological properties, though further studies are necessary to fully elucidate their specific mechanisms and therapeutic potential.
The seven-membered azepane ring is a privileged structure in drug discovery, appearing in various biologically active compounds. The incorporation of this structural motif can confer specific pharmacokinetic and pharmacodynamic properties to drug candidates.
Reactivity and Chemical Behavior
Key Reactions
Tert-butyl 2-oxoazepane-1-carboxylate can participate in various chemical transformations due to its functional groups. Some potential reactions include:
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Deprotection of the Boc group under acidic conditions
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Nucleophilic addition to the lactam carbonyl
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Ring-opening reactions
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Reduction of the lactam functionality
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Alkylation at the α-position of the lactam
These reactions provide access to a diverse array of derivatives with potential applications in both synthetic organic chemistry and medicinal chemistry research.
Structure-Reactivity Relationships
The reactivity of tert-butyl 2-oxoazepane-1-carboxylate is significantly influenced by its structural features. The presence of the Boc group affects the electronic properties of the nitrogen atom and consequently the reactivity of the lactam carbonyl. Additionally, the conformation of the seven-membered ring can influence the stereochemical outcome of reactions at various positions of the molecule.
Related Compounds and Structural Analogs
Several structural analogs of tert-butyl 2-oxoazepane-1-carboxylate have been reported in the literature. These include:
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Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate, which contains an additional cyano group at position 3 and a ketone moiety at position 4
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Various substituted ε-caprolactams with different functional groups at positions 2 and 6
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Caprolactams containing a –COOMe group at the C-6 position, which have been studied for their conformational properties
These related compounds provide a broader context for understanding the chemical behavior and applications of tert-butyl 2-oxoazepane-1-carboxylate.
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